![molecular formula C18H18N2O B2510951 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one CAS No. 2034522-87-5](/img/structure/B2510951.png)
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one
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Overview
Description
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a chemical compound with diverse applications in scientific research. It contains an indole nucleus, which is found in many important synthetic drug molecules . This indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate being particularly effective .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Potential
Researchers have explored indole derivatives as anti-HIV agents. Notably, imidazole-containing compounds containing the indole scaffold have been investigated for their therapeutic potential . Further studies are needed to fully understand their efficacy.
Drug Discovery
Given the indole scaffold’s presence in important synthetic drug molecules, exploring 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one for potential therapeutic applications is warranted. Its diverse biological activities hint at untapped therapeutic possibilities .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target receptor and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the target receptors involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound could potentially induce a variety of molecular and cellular changes depending on the specific target receptors and biological context.
properties
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBTKUHPYMSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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